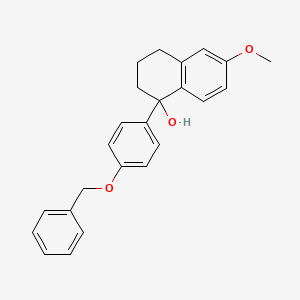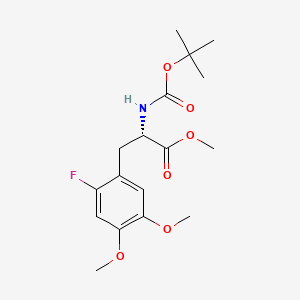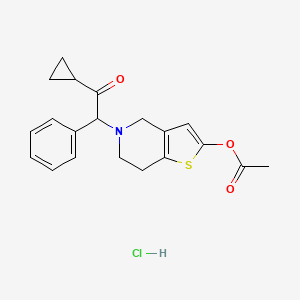
罗氟司特杂质 E
描述
罗氟司特杂质 E 是在合成罗氟司特(一种选择性磷酸二酯酶 4 抑制剂,主要用于治疗慢性阻塞性肺疾病(COPD))过程中形成的副产物。
科学研究应用
罗氟司特杂质 E 主要是在罗氟司特合成过程中对其形成和去除进行研究。 其存在和表征对于确保最终药物产品的纯度和疗效至关重要 . 此外,了解其形成有助于优化合成路线,改进工业生产工艺 .
作用机制
罗氟司特杂质 E 与罗氟司特一样,被认为可以抑制磷酸二酯酶 4,这种酶负责降解环腺苷一磷酸(cAMP)。 通过抑制这种酶,该化合物可以提高细胞内 cAMP 水平,进而调节各种炎症反应 .
类似化合物:
罗氟司特: 用于治疗 COPD 的母体化合物.
匹克罗司特: 另一种结构类似的磷酸二酯酶 4 抑制剂.
独特性: this compound 由于其独特的形成途径及其作为罗氟司特合成中的杂质而具有独特性。 其存在和表征对于药品生产的质量控制至关重要 .
生化分析
Biochemical Properties
Roflumilast Impurity E plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a PDE4 inhibitor, it affects the degradation of cyclic adenosine monophosphate (cAMP) in many cell types . This interaction is significant because cAMP is a critical secondary messenger involved in numerous cellular processes, including the regulation of glycogen, sugar, and lipid metabolism. The inhibition of PDE4 by Roflumilast Impurity E leads to increased levels of cAMP, which can modulate the activity of protein kinase A (PKA) and other downstream targets .
Cellular Effects
Roflumilast Impurity E influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The increase in cAMP levels due to PDE4 inhibition can lead to the activation of PKA, which in turn phosphorylates various target proteins involved in cell growth, differentiation, and apoptosis . Additionally, Roflumilast Impurity E can impact the expression of genes regulated by cAMP response element-binding protein (CREB), thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of Roflumilast Impurity E involves its binding interactions with PDE4, leading to enzyme inhibition. By inhibiting PDE4, Roflumilast Impurity E prevents the breakdown of cAMP, resulting in elevated intracellular cAMP levels . This increase in cAMP activates PKA, which then phosphorylates various substrates, including transcription factors like CREB. These phosphorylation events can alter gene expression and modulate cellular responses to different signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Roflumilast Impurity E can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, the degradation of Roflumilast Impurity E may lead to the formation of other byproducts that could have different biological activities. Additionally, the prolonged exposure to Roflumilast Impurity E in in vitro or in vivo studies can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of Roflumilast Impurity E vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating cAMP levels and influencing cellular signaling pathways . At higher doses, Roflumilast Impurity E can cause toxic or adverse effects, such as inflammation or cellular damage . These threshold effects highlight the importance of determining the appropriate dosage for safe and effective use in clinical settings.
Metabolic Pathways
Roflumilast Impurity E is involved in metabolic pathways that include interactions with various enzymes and cofactors. The primary metabolic pathway involves its conversion to roflumilast N-oxide, an active metabolite that also inhibits PDE4 . This conversion is mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 . The presence of Roflumilast Impurity E can affect the overall metabolic flux and levels of metabolites involved in cAMP signaling .
Transport and Distribution
The transport and distribution of Roflumilast Impurity E within cells and tissues are influenced by its interactions with transporters and binding proteins. It is known to be distributed in various tissues, including the lungs, liver, and kidneys . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments . This distribution pattern can affect its localization and accumulation, thereby influencing its biological activity.
Subcellular Localization
Roflumilast Impurity E exhibits specific subcellular localization, which can impact its activity and function. It is primarily localized in the cytoplasm, where it interacts with PDE4 and other target proteins . Additionally, post-translational modifications, such as phosphorylation, can direct Roflumilast Impurity E to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .
准备方法
合成路线和反应条件: 罗氟司特杂质 E 的合成涉及几个关键步骤:
工业生产方法: this compound 的工业生产遵循类似的合成路线,但针对更高的产率和纯度进行了优化。 在所有步骤中使用乙腈作为溶剂,便于回收和纯化 .
反应类型:
常用试剂和条件:
氧化剂: 亚氯酸钠用于氧化.
溶剂: 整个合成过程中使用乙腈.
亲核取代: 环丙基甲基溴用于 O-烷基化.
主要产品:
相似化合物的比较
Roflumilast: The parent compound, used for treating COPD.
Piclamilast: Another phosphodiesterase-4 inhibitor with a similar structure.
Uniqueness: Roflumilast Impurity E is unique due to its specific formation pathway and its role as an impurity in the synthesis of roflumilast. Its presence and characterization are essential for quality control in pharmaceutical manufacturing .
属性
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2N2O3/c14-7-4-18-5-8(15)11(7)19-12(21)6-1-2-10(9(20)3-6)22-13(16)17/h1-5,13,20H,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHTYXYJBZYTEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162357 | |
| Record name | N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-76-8 | |
| Record name | N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,5-DICHLORO-4-PYRIDINYL)-4-(DIFLUOROMETHOXY)-3-HYDROXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RXV4ND32V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)

![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)
![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride](/img/structure/B588193.png)


![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)
